molecular formula C17H18O6 B15006616 3-(4-Hydroxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(4-Hydroxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B15006616
M. Wt: 318.32 g/mol
InChI Key: ABRUVDFLLGTYEP-UHFFFAOYSA-N
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Description

3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with a dioxaspiro ring system, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the condensation of appropriate aldehydes with 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of a base such as piperidine can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The methoxy group can be demethylated under reductive conditions.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Demethylated phenolic compounds.

    Substitution: Various substituted phenolic derivatives.

Mechanism of Action

The mechanism by which 3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets through its phenolic and methoxy groups. These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
  • 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H18O6/c1-21-14-10-11(5-6-13(14)18)9-12-15(19)22-17(23-16(12)20)7-3-2-4-8-17/h5-6,9-10,18H,2-4,7-8H2,1H3

InChI Key

ABRUVDFLLGTYEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)O

Origin of Product

United States

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